molecular formula C10H11BrO2 B8302094 5-Bromo-6-isopropyl-benzo[1,3]dioxole

5-Bromo-6-isopropyl-benzo[1,3]dioxole

Cat. No.: B8302094
M. Wt: 243.10 g/mol
InChI Key: VLFYGYDQXIJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-isopropyl-benzo[1,3]dioxole is a high-purity chemical compound designed for research and development applications. It belongs to the 1,3-benzodioxole class of compounds, which are characterized by a methylenedioxy functional group attached to a benzene ring and are known as foundational scaffolds in numerous bioactive molecules . The strategic incorporation of bromine and isopropyl substituents on the benzodioxole core enhances its versatility and reactivity, making it a valuable synthetic intermediate for constructing more complex molecular architectures . This compound is exclusively intended for research applications and is not approved for human or veterinary therapeutic use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, including gloves and eyeshields, in a well-ventilated environment.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-6-propan-2-yl-1,3-benzodioxole

InChI

InChI=1S/C10H11BrO2/c1-6(2)7-3-9-10(4-8(7)11)13-5-12-9/h3-4,6H,5H2,1-2H3

InChI Key

VLFYGYDQXIJVIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-6-isopropyl-benzo[1,3]dioxole with analogs sharing the benzo[1,3]dioxole core but differing in substituents. Key differences in molecular weight, substituent polarity, and synthetic methods are highlighted.

Structural and Physicochemical Comparisons

Table 1: Comparative Properties of Benzo[1,3]dioxole Derivatives
Compound Name Substituent (Position 5) Substituent (Position 6) Molecular Weight (g/mol) Key Properties
This compound Bromo Isopropyl 242.9 High lipophilicity; steric hindrance
5-Bromo-6-(1,3-dioxolan-2-yl)benzo[1,3]dioxole Bromo 1,3-Dioxolan-2-yl 259.9 Polar; potential for hydrogen bonding

Key Observations :

  • Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to the polar 1,3-dioxolan-2-yl group in the analog from . This difference may influence solubility in non-polar solvents and biological membrane permeability.
  • Hydrogen Bonding : The dioxolane-substituted analog () may engage in hydrogen bonding due to its ether oxygen atoms, whereas the isopropyl group lacks such capability .

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 6-isopropyl-benzo[1,dioxole is dissolved in carbon tetrachloride, followed by the slow addition of bromine (Br₂) at 0–5°C. Sodium hydrogen carbonate (NaHCO₃) neutralizes HBr byproducts, while sodium thiosulfate (Na₂S₂O₃) quenches excess bromine. The reaction proceeds via an electrophilic substitution mechanism, where Br⁺ attacks the aromatic ring activated by the electron-donating isopropyl group.

Key Data:

  • Yield: ~70–80% (estimated based on analogous reactions).

  • Purification: Column chromatography (hexane/ethyl acetate).

  • Safety Note: Bromine’s toxicity necessitates strict temperature control and inert gas shielding.

N-Bromosuccinimide (NBS)-Mediated Bromination

Adapted from the synthesis of 5-bromo-6-(chloromethyl)-1,3-benzodioxole, this method replaces Br₂ with NBS, enhancing selectivity and safety.

Procedure and Optimization

Under argon, 6-isopropyl-benzodioxole reacts with NBS in acetonitrile at 20°C for 13 hours. The reaction mixture is extracted with dichloromethane, washed with brine, and dried over MgSO₄. Purification via column chromatography (hexane/ethyl acetate = 5:1) yields the target compound.

Advantages:

  • Selectivity: NBS minimizes polybromination.

  • Yield: Up to 99% (observed in analogous substrates).

  • Scalability: Suitable for gram-scale synthesis.

Limitations:

  • Requires anhydrous conditions and inert atmosphere.

Friedel-Crafts Alkylation Followed by Bromination

A two-step approach involves constructing the benzodioxole ring after introducing the isopropyl group.

Step 1: Synthesis of 6-Isopropyl-benzodioxole

Catechol derivatives are alkylated via Friedel-Crafts reaction using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The dioxole ring is then formed by reacting the diol with dibromomethane in basic conditions.

Step 2: Bromination

The intermediate undergoes bromination using Br₂ or NBS, as described in Methods 1 or 2.

Key Insights from Patents:

  • Catalyst Systems: TiCl₄/HF mixtures enhance regioselectivity in difluorobenzodioxole bromination.

  • Yield: ~85% for analogous difluoro compounds.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Direct BrominationBr₂, NaHCO₃, CCl₄0–5°C, 12 h70–80%Simple setupToxicity of Br₂, moderate selectivity
NBS BrominationNBS, CH₃CN20°C, 13 h (Ar)~99%High yield, selectivityRequires inert atmosphere
Friedel-Crafts RouteAlCl₃, isopropyl chloride80°C, 6 h~85%Flexible substrate designMulti-step, longer reaction time

Mechanistic Considerations and Side Reactions

  • Ortho-Bromination Risk: The isopropyl group’s steric bulk reduces ortho-bromination, but trace amounts (<5%) may form.

  • Ring-Opening: Prolonged exposure to strong Lewis acids (e.g., TiCl₄) can cleave the dioxole ring.

Industrial Applications and Scalability

The NBS method is preferred for pilot-scale synthesis due to its safety profile and reproducibility. Recent advances in flow chemistry could further enhance throughput by minimizing exothermic risks associated with Br₂ .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-isopropyl-benzo[1,3]dioxole, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a pre-functionalized benzo[1,3]dioxole scaffold. A common approach involves electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in non-polar solvents like dichloromethane . For regioselective bromination at the 5-position, directing groups such as isopropyl moieties (at the 6-position) are critical. Yields can be optimized by adjusting stoichiometry (1.1–1.5 eq Br₂) and using Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H NMR should show distinct aromatic proton signals (δ 6.8–7.2 ppm for benzo[1,3]dioxole protons) and isopropyl group splitting (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 256–258 (M⁺, accounting for Br isotope patterns) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo and dioxole groups.
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Solubility : Soluble in DMSO, DCM, and THF; insoluble in water. Precipitation in aqueous buffers may indicate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

Discrepancies may arise from rotational isomerism or impurities. Strategies include:

  • Compare experimental ¹H/¹³C NMR with DFT-computed chemical shifts (software: Gaussian or ORCA) .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping aromatic signals .
  • Re-crystallize the compound and re-acquire XRD data to verify bond angles and torsional strains .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at C5 makes it a candidate for palladium-catalyzed couplings. Key steps:

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol .
  • Optimization : Screen bases (K₂CO₃, CsF) and temperatures (80–110°C) to improve aryl boronic acid coupling efficiency. Monitor by TLC (hexane:EtOAc = 4:1) .
  • Side Reactions : Bromine displacement by isopropyl groups is unlikely due to steric hindrance, but track by GC-MS .

Q. How do substituents (e.g., nitro, fluoro) at adjacent positions alter the compound’s biological activity?

Structural analogs (e.g., 6-nitro or 2,2-difluoro derivatives) show enhanced bioactivity due to electronic effects:

  • Nitro Groups : Increase electrophilicity, improving binding to enzymatic targets (e.g., kinase inhibitors) .
  • Fluorine Substitution : Enhances metabolic stability and membrane permeability. Compare IC₅₀ values in cytotoxicity assays (HepG2, MCF-7) using MTT protocols .

Q. What strategies mitigate discrepancies in biological assay results (e.g., varying IC₅₀ values across studies)?

Contradictions may stem from assay conditions or impurity profiles. Recommendations:

  • Standardize cell lines (e.g., ATCC-validated HepG2) and culture media .
  • Validate purity via LC-MS before testing.
  • Replicate dose-response curves (n ≥ 3) and apply statistical tools (e.g., ANOVA) to assess significance .

Methodological Insights from Key Studies

  • Synthetic Challenges : Bromination at C5 competes with side reactions if the isopropyl group lacks steric bulk. Use bulky solvents (e.g., tert-butyl methyl ether) to favor regioselectivity .
  • Catalytic Applications : The compound serves as a precursor for polyurea-encapsulated Pd catalysts in asymmetric synthesis .
  • TDAE Methodology : For functionalization, generate nitrobenzyl anions in situ using tetrakis(dimethylamino)ethylene (TDAE), enabling mild C-C bond formation without harsh reductants .

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